molecular formula C9H12ClNO2S B571460 [4-(Dimethylamino)phenyl]methanesulfonyl chloride CAS No. 1196153-74-8

[4-(Dimethylamino)phenyl]methanesulfonyl chloride

Cat. No.: B571460
CAS No.: 1196153-74-8
M. Wt: 233.71
InChI Key: BAKSCWBYTUGUBM-UHFFFAOYSA-N
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Description

[4-(Dimethylamino)phenyl]methanesulfonyl chloride: is an organic compound with the molecular formula C9H12ClNO2S. It is a sulfonyl chloride derivative, which is often used in organic synthesis due to its reactivity and ability to introduce sulfonyl groups into molecules. This compound is particularly valuable in the field of medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Dimethylamino)phenyl]methanesulfonyl chloride typically involves the reaction of [4-(Dimethylamino)phenyl]methanol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

[4-(Dimethylamino)phenyl]methanol+SOCl2[4-(Dimethylamino)phenyl]methanesulfonyl chloride+HCl+SO2\text{[4-(Dimethylamino)phenyl]methanol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 [4-(Dimethylamino)phenyl]methanol+SOCl2​→[4-(Dimethylamino)phenyl]methanesulfonyl chloride+HCl+SO2​

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: [4-(Dimethylamino)phenyl]methanesulfonyl chloride can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: While the compound itself is not typically involved in oxidation or reduction reactions, it can be used as a reagent to introduce sulfonyl groups into other molecules, which can then undergo further oxidation or reduction.

    Coupling Reactions: It can participate in coupling reactions to form sulfonamides, sulfonate esters, and other sulfonyl-containing compounds.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)

    Catalysts: Pyridine, triethylamine

Major Products:

    Sulfonamides: Formed by reaction with amines

    Sulfonate Esters: Formed by reaction with alcohols

    Thioethers: Formed by reaction with thiols

Scientific Research Applications

Chemistry:

    Synthesis of Sulfonamides: Used in the preparation of sulfonamide-based drugs and agrochemicals.

    Material Science: Utilized in the synthesis of sulfonated polymers and resins.

Biology and Medicine:

    Drug Development: Acts as a key intermediate in the synthesis of pharmaceuticals, particularly those with sulfonamide functional groups.

    Bioconjugation: Used to modify biomolecules for various applications, including drug delivery and diagnostic assays.

Industry:

    Polymer Production: Employed in the production of specialty polymers with sulfonyl functionalities.

    Agrochemicals: Used in the synthesis of herbicides and pesticides.

Mechanism of Action

The mechanism of action of [4-(Dimethylamino)phenyl]methanesulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and thioether products. The molecular targets and pathways involved depend on the specific application and the nucleophile used in the reaction.

Comparison with Similar Compounds

    [4-(Dimethylamino)phenyl]methanol: The precursor to [4-(Dimethylamino)phenyl]methanesulfonyl chloride.

    [4-(Dimethylamino)phenyl]methanesulfonamide: A product formed by the reaction of this compound with ammonia or amines.

    [4-(Dimethylamino)phenyl]methanesulfonate esters: Formed by the reaction with alcohols.

Uniqueness:

    Reactivity: The sulfonyl chloride group in this compound is more reactive compared to the hydroxyl group in [4-(Dimethylamino)phenyl]methanol, making it a versatile reagent in organic synthesis.

    Versatility: It can be used to introduce sulfonyl groups into a wide range of molecules, making it valuable in various fields such as medicinal chemistry, material science, and industrial chemistry.

Properties

CAS No.

1196153-74-8

Molecular Formula

C9H12ClNO2S

Molecular Weight

233.71

IUPAC Name

[4-(dimethylamino)phenyl]methanesulfonyl chloride

InChI

InChI=1S/C9H12ClNO2S/c1-11(2)9-5-3-8(4-6-9)7-14(10,12)13/h3-6H,7H2,1-2H3

InChI Key

BAKSCWBYTUGUBM-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)CS(=O)(=O)Cl

Synonyms

(4-(Dimethylamino)phenyl)methanesulfonyl Chloride

Origin of Product

United States

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